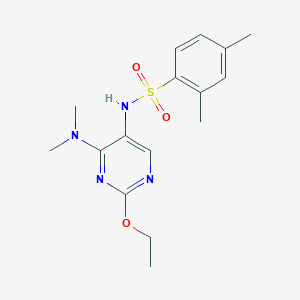

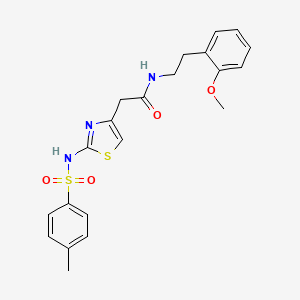

![molecular formula C10H9FN4OS B2803265 4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one CAS No. 869068-62-2](/img/structure/B2803265.png)

4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The molecule also has a fluorophenyl group, a methylsulfanyl group, and an amino group .

Synthesis Analysis

While specific synthesis methods for “4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one” were not found, related compounds have been synthesized. For example, new derivatives were obtained from the reaction of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with corresponding benzaldehydes .Aplicaciones Científicas De Investigación

Antimicrobial Activities

The synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives has been explored. These compounds were obtained by reacting various ester ethoxycarbonylhydrazones with primary amines. Notably, the compound “4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one” was synthesized through a four-step process, starting from “4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.” Additionally, a Schiff base derivative was obtained from this compound using 4-methoxybenzaldehyde. The antimicrobial activities of these newly synthesized compounds were evaluated, and some exhibited good or moderate activity against test microorganisms .

Structure-Activity Relationship (SAR)

An analysis of structure-activity relationship (SAR) revealed that changes in the position of the hydroxyl group did not significantly affect the antimicrobial activity of related compounds .

Potential as Antiviral Agents

While not directly studied for this specific compound, it’s worth noting that azoles, including triazoles, have been widely investigated as antiviral agents. For instance, indole derivatives have shown promise as anti-HIV-1 agents . Further research could explore the antiviral potential of our compound.

Neurotransmission Modulation

Acetylcholine release at cholinergic synapses in vertebrates plays a crucial role in neural pulse transmission. Investigating whether our compound affects neurotransmission could be an interesting avenue for research .

Spectroscopic Studies

The chemical structures of novel products related to this compound have been established through spectral analyses, including IR, 1H NMR, 13C NMR, and NOE. For example, the IR spectrum of pyrazolyl [1,2,4]triazole showed characteristic absorption bands, including those corresponding to C=N bonds .

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with multiple receptors, contributing to their broad-spectrum biological activities .

Biochemical Pathways

Similar compounds have been known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have shown significant biological activity against various cell lines .

Propiedades

IUPAC Name |

4-amino-3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4OS/c11-8-3-1-7(2-4-8)6-17-10-14-13-5-9(16)15(10)12/h1-5H,6,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCDLNJGIHCVOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=CC(=O)N2N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-3-((4-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

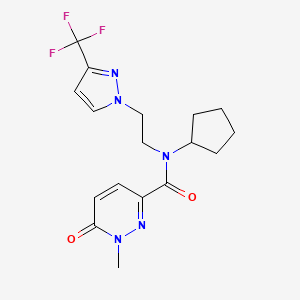

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2803183.png)

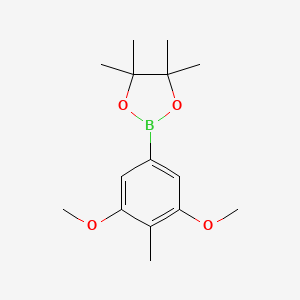

![5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B2803184.png)

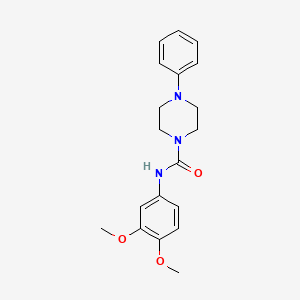

![3-Octyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2803185.png)

![3,4,5,6-tetrachloro-N-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]pyridine-2-carboxamide](/img/structure/B2803186.png)

![2-Amino-6-(4-fluorobenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2803189.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({[4-(2-methylpropyl)morpholin-2-yl]methyl}amino)acetamide](/img/structure/B2803193.png)

![4-[(Dimethylsulfamoylamino)methyl]-1-(4-ethoxyphenyl)-2-oxopyrrolidine](/img/structure/B2803195.png)

![2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2803204.png)